4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
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Overview
Description
4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific protein kinases .
Mechanism of Action
Target of Action
The primary targets of the compound “4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound “this compound” interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound “this compound” affects the biochemical pathways involving protein kinases . By inhibiting these enzymes, the compound disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of the action of “this compound” involve changes in cell growth and metabolism due to the inhibition of protein kinases . This can lead to the disruption of cell growth and differentiation, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives exert their biological potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It has been found that pyrimidine derivatives showed superior cytotoxic activities against certain cell lines . These compounds inhibit the growth of the examined cell lines, indicating their potential as anticancer agents .
Molecular Mechanism
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives showed superior cytotoxic activities against certain cell lines .
Dosage Effects in Animal Models
It is known that pyrimidine derivatives showed superior cytotoxic activities against certain cell lines .
Metabolic Pathways
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms .
Preparation Methods
The synthesis of 4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity through advanced purification techniques .
Chemical Reactions Analysis
4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:
Scientific Research Applications
This compound has significant applications in scientific research, particularly in:
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d]pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in inhibiting cyclin-dependent kinases.
Compared to these compounds, 4-(6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is unique due to its specific structural features and the presence of the phenethylsulfonyl group, which may enhance its biological activity and specificity .
Properties
IUPAC Name |
4-[6-(2-phenylethylsulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c23-26(24,11-6-15-4-2-1-3-5-15)22-13-16-12-19-18(20-17(16)14-22)21-7-9-25-10-8-21/h1-5,12H,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGBZSAUQICCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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